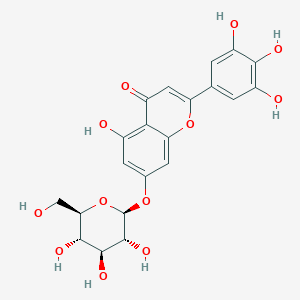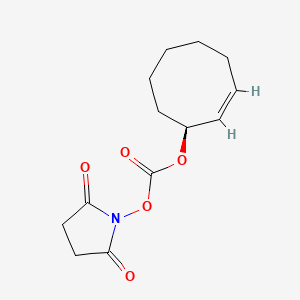
(S,E)-TCO-NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-TCO-NHS Ester is a compound that belongs to the class of esters, which are organic compounds derived from carboxylic acids and alcohols. This particular ester is known for its unique chemical properties and its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S,E)-TCO-NHS Ester typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, which uses a mineral acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the Steglich esterification is a widely employed method that uses carbodiimide coupling reagents in conjunction with solvents like dimethyl carbonate . This method is preferred for its mild reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
(S,E)-TCO-NHS Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield a carboxylic acid and an alcohol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Acidic Hydrolysis: Uses strong acids like hydrochloric acid under reflux conditions.
Basic Hydrolysis (Saponification): Uses bases like sodium hydroxide, resulting in the formation of a carboxylate salt and an alcohol.
Reduction: Uses reducing agents like lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Transesterification: New ester and alcohol.
Reduction: Alcohol.
Scientific Research Applications
(S,E)-TCO-NHS Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S,E)-TCO-NHS Ester involves nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product . The specific molecular targets and pathways depend on the context in which the ester is used, such as in biochemical modifications or drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A simple ester used as a solvent in various applications.
Methyl Butanoate: Known for its pleasant odor and used in flavorings and fragrances.
Isopentyl Acetate: Commonly used in the production of artificial flavors.
Uniqueness
(S,E)-TCO-NHS Ester stands out due to its specific structural features and reactivity, making it particularly useful in specialized applications such as bioconjugation and targeted drug delivery .
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
[(1S,2E)-cyclooct-2-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4+/t10-/m1/s1 |
InChI Key |
IXECMLNTLPRCJD-DFVUYQKZSA-N |
Isomeric SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)

![(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]butanamide](/img/structure/B12374701.png)

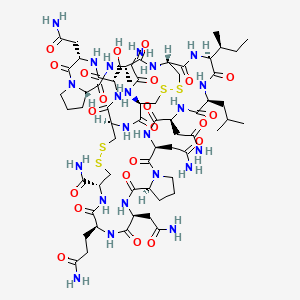
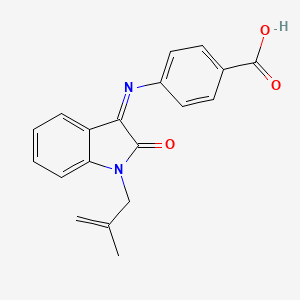

![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)

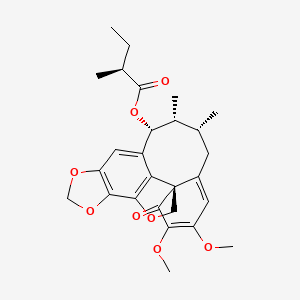
![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
